3-Iodo-6-(1-methylethyl)-1H-indole-2-carboxylic Acid
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Overview
Description
3-Iodo-6-(1-methylethyl)-1H-indole-2-carboxylic Acid is a chemical compound with the molecular formula C12H12INO2 and a molecular weight of 329.13 . It is a derivative of indole, a heterocyclic compound that is significant in many biological compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6-(1-methylethyl)-1H-indole-2-carboxylic Acid typically involves the iodination of 6-isopropyl-1H-indole-2-carboxylic acid. The process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction is usually performed in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-6-(1-methylethyl)-1H-indole-2-carboxylic Acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted indole derivatives depending on the nucleophile used.
Oxidation Reactions: Products include oxidized indole derivatives such as indole-2-carboxaldehyde or indole-2-carboxylic acid derivatives.
Reduction Reactions: Products include reduced forms of the carboxylic acid group, such as indole-2-methanol or indole-2-carboxaldehyde.
Scientific Research Applications
3-Iodo-6-(1-methylethyl)-1H-indole-2-carboxylic Acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Iodo-6-(1-methylethyl)-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules. These interactions help maintain intestinal homeostasis, impact liver metabolism, and modulate the immune response.
Comparison with Similar Compounds
Similar Compounds
6-Isopropyl-1H-indole-2-carboxylic acid: A precursor in the synthesis of 3-Iodo-6-(1-methylethyl)-1H-indole-2-carboxylic Acid.
Indole-3-acetic acid: A plant hormone with similar structural features but different biological functions.
Indole-2-carboxylic acid: Another indole derivative with diverse biological activities.
Uniqueness
This compound is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. The iodine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
1263213-93-9 |
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Molecular Formula |
C12H12INO2 |
Molecular Weight |
329.137 |
IUPAC Name |
3-iodo-6-propan-2-yl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C12H12INO2/c1-6(2)7-3-4-8-9(5-7)14-11(10(8)13)12(15)16/h3-6,14H,1-2H3,(H,15,16) |
InChI Key |
OOBZFVQRYKEWDY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)C(=C(N2)C(=O)O)I |
Synonyms |
3-Iodo-6-isopropyl-1H-indole-2-carboxylic Acid |
Origin of Product |
United States |
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